2,2,2-trichloro-N'-hydroxyethanimidamide

Description

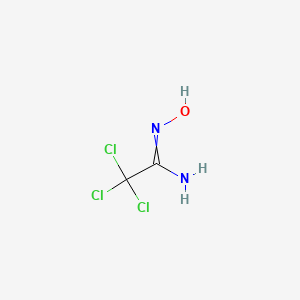

The compound 2,2,2-trichloro-N'-hydroxyethanimidamide, a halogenated amidoxime (B1450833), has garnered attention within specific niches of chemical and biological research. Its unique structure, combining a reactive amidoxime group with a bulky, electron-withdrawing trichloromethyl moiety, imparts distinct chemical properties and potential applications. This article delves into the scientific context of this compound, beginning with the broader significance of amidoxime chemistry, focusing on the specific academic investigations into this compound, and concluding with its classification among halogenated nitrogen-containing compounds.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trichloro-N'-hydroxyethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Cl3N2O/c3-2(4,5)1(6)7-8/h8H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGHJJWDRRFOKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)(C(Cl)(Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10339656 | |

| Record name | 2,2,2-trichloro-N'-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2533-67-7 | |

| Record name | 2,2,2-trichloro-N'-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2,2 Trichloro N Hydroxyethanimidamide

Established Synthetic Routes

The most common and well-documented method for synthesizing 2,2,2-trichloro-N'-hydroxyethanimidamide involves the direct reaction of trichloroacetonitrile (B146778) with hydroxylamine (B1172632) or its salts. This foundational method has been subject to optimization to enhance both the yield and purity of the final product.

Direct Synthesis from Trichloroacetonitrile and Hydroxylamine (or its Salts)

The primary route to this compound is the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of trichloroacetonitrile. The electron-withdrawing nature of the trichloromethyl group activates the nitrile for this addition. wikipedia.org In a typical laboratory-scale synthesis, trichloroacetonitrile is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide (B78521). semanticscholar.org The base is necessary to liberate the free hydroxylamine from its salt for the reaction to proceed.

The reaction can be represented by the following equation:

CCl₃CN + NH₂OH·HCl + NaOH → CCl₃C(=NOH)NH₂ + NaCl + H₂O

This method provides a straightforward pathway to the desired amidoxime (B1450833).

Optimization of Reaction Conditions for Yield and Purity

Efforts to optimize the synthesis of this compound have focused on improving reaction yields and simplifying the purification process. One significant improvement involves the use of an aqueous medium, which has been shown to produce a higher yield compared to previously reported methods. A study demonstrated that the reaction of trichloroacetonitrile with hydroxylamine hydrochloride in water at room temperature for three hours resulted in a 90% yield of this compound, a notable increase from the 64% yield mentioned in earlier literature. semanticscholar.org

The optimization of reaction parameters such as temperature, solvent, and reaction time is crucial. The reaction between the amidoxime precursor and other reagents has been observed to be solvent and temperature-dependent, suggesting that fine-tuning these conditions is key to maximizing the efficiency of the synthesis of the final product. semanticscholar.org

Advanced and Environmentally Conscious Approaches

Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign. For the synthesis of this compound, this has led to the exploration of aqueous media and one-pot procedures.

Application of Aqueous Media in Synthesis

The use of water as a solvent in organic synthesis is a key aspect of green chemistry. The successful synthesis of this compound in an aqueous medium represents a significant advancement. semanticscholar.org In this procedure, a mixture of hydroxylamine hydrochloride and sodium hydroxide in water is treated with trichloroacetonitrile. The reaction proceeds smoothly at room temperature, and the product precipitates as a solid, which can be easily isolated by filtration. This method avoids the use of organic solvents, which are often flammable, toxic, and costly to dispose of, thus presenting a more sustainable and safer synthetic route. semanticscholar.org

Table 1: Synthesis of this compound in Aqueous Media semanticscholar.org

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield |

| Trichloroacetonitrile | Hydroxylamine Hydrochloride | NaOH | Water | Room Temperature | 3 h | 90% |

Exploration of One-Pot Synthetic Procedures

The concept of one-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers advantages in terms of efficiency and resource conservation. While a dedicated one-pot synthesis for this compound from earlier precursors has not been extensively detailed, its in situ generation and immediate use in subsequent reactions have been reported. For example, after the synthesis of this compound, it can be directly reacted with various acyl chlorides in the same reaction vessel to produce 3-trichloromethyl-1,2,4-oxadiazoles in good yields. semanticscholar.orgresearchgate.net This approach, while not a one-pot synthesis of the amidoxime itself, demonstrates its utility as a readily prepared intermediate in streamlined synthetic sequences.

Preparation of Key Precursors

The primary precursor for the synthesis of this compound is trichloroacetonitrile. The availability and purity of this starting material are crucial for the successful synthesis of the target compound.

Trichloroacetonitrile was first prepared in 1873 by the dehydration of trichloroacetamide (B1219227). wikipedia.org This remains a common laboratory and industrial method for its production. The dehydration is typically achieved using a strong dehydrating agent such as phosphorus pentoxide.

Another significant method for the production of trichloroacetonitrile is the chlorination of acetonitrile (B52724). This can be carried out at high temperatures (200–400 °C) over a catalyst, though this can lead to byproducts. wikipedia.org A more selective method involves the chlorination of acetonitrile saturated with hydrogen chloride at lower temperatures (50–80 °C), which can produce pure trichloroacetonitrile in good yields. wikipedia.org

Table 2: Common Synthetic Routes to Trichloroacetonitrile

| Starting Material | Reagent(s) | Key Conditions | Reference |

| Trichloroacetamide | Dehydrating Agent (e.g., P₄O₁₀) | Heating | wikipedia.org |

| Acetonitrile | Chlorine, Catalyst | 200–400 °C | wikipedia.org |

| Acetonitrile | Chlorine, Hydrogen Chloride | 50–80 °C | wikipedia.org |

Trichloroacetonitrile Synthesis and Handling

Trichloroacetonitrile (CCl₃CN) is a pivotal precursor for the synthesis of this compound. Its electrophilic character, driven by the electron-withdrawing trichloromethyl group, makes the nitrile carbon susceptible to nucleophilic attack. wikipedia.org

Historically, a common laboratory-scale synthesis of trichloroacetonitrile involves the dehydration of trichloroacetamide. wikipedia.org This method was first described in 1873. wikipedia.org A more contemporary approach for industrial production involves the vapor-phase chlorination of acetonitrile. This can be achieved by passing a mixture of chlorine and acetonitrile over a catalyst composed of zinc, copper, and alkaline earth metal halides on activated carbon at temperatures ranging from 200–400 °C, affording a yield of 54%. wikipedia.orggoogle.com However, this high-temperature process can lead to the formation of byproducts like tetrachloromethane. wikipedia.org A more selective method involves the chlorination of acetonitrile saturated with hydrogen chloride at a lower temperature range of 50–80 °C, which yields pure trichloroacetonitrile in good yields. wikipedia.org

Trichloroacetonitrile is a colorless liquid, though it may appear brownish in commercial grades. wikipedia.org It possesses a pungent odor and is sensitive to water, acids, and bases, which can cause its hydrolysis. wikipedia.org Due to its reactivity, proper handling and storage are crucial. It should be stored under cool and dry conditions.

Table 1: Physical and Chemical Properties of Trichloroacetonitrile

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂Cl₃N | wikipedia.org |

| Molar Mass | 144.38 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Density | 1.44 g/mL | wikipedia.org |

| Melting Point | -42 °C | wikipedia.org |

| Boiling Point | 83-84 °C | wikipedia.org |

| Solubility in water | Insoluble | wikipedia.org |

Generation and Utilization of Hydroxylamine Equivalents

Hydroxylamine (NH₂OH) and its derivatives serve as the nucleophilic component in the synthesis of this compound. Due to the inherent instability and explosive nature of pure hydroxylamine, it is typically handled and stored as a more stable salt, such as hydroxylamine hydrochloride (NH₂OH·HCl) or hydroxylamine sulfate (B86663) ((NH₂OH)₂·H₂SO₄). stackexchange.comatamanchemicals.com

To generate the free hydroxylamine base for reaction, a stoichiometric amount of a base is added to the hydroxylamine salt. For instance, sodium hydroxide can be used to neutralize the hydrochloride salt, liberating the free hydroxylamine which can then participate in the nucleophilic addition to the nitrile. stackexchange.com It is important to use an exact stoichiometry of base to prevent potential side reactions. stackexchange.com

The reaction between an aldehyde or ketone and hydroxylamine to form an oxime is a well-established transformation. wikipedia.org This reaction highlights the nucleophilic character of the nitrogen atom in hydroxylamine. Similarly, hydroxylamine can react with the electrophilic nitrile group of trichloroacetonitrile. The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the nitrile carbon, leading to the formation of the N'-hydroxyethanimidamide structure after proton transfer.

Hydroxylamine derivatives, such as N-alkylhydroxylamines and O-alkylhydroxylamines, can also be employed. These are often synthesized by the alkylation of hydroxylamine or through the oxidation of the corresponding amines. wikipedia.orgorganic-chemistry.org The choice of the specific hydroxylamine equivalent can influence the properties and subsequent reactivity of the final product.

Table 2: Common Hydroxylamine Equivalents

| Compound Name | Molecular Formula | Key Characteristics | Reference |

|---|---|---|---|

| Hydroxylamine Hydrochloride | NH₂OH·HCl | Stable, crystalline solid; requires base for neutralization. | stackexchange.com |

| Hydroxylamine Sulfate | (NH₂OH)₂·H₂SO₄ | Stable, crystalline solid; requires two equivalents of base. | stackexchange.com |

| N-tert-Butylhydroxylamine | (CH₃)₃CNHOH | An example of an N-substituted hydroxylamine. | wikipedia.org |

| N,O-Dimethylhydroxylamine | CH₃NH(OCH₃) | A derivative used in the synthesis of Weinreb amides. | wikipedia.org |

The synthesis of this compound, therefore, represents a direct application of fundamental organic reaction principles: the nucleophilic addition of a hydroxylamine equivalent to the activated nitrile of trichloroacetonitrile. Careful control of reaction conditions and handling of the reactive intermediates are paramount for a successful synthesis.

Reactivity and Transformation Pathways of 2,2,2 Trichloro N Hydroxyethanimidamide

Reactions of the Amidoxime (B1450833) Functional Group

The primary reactivity of 2,2,2-trichloro-N'-hydroxyethanimidamide involves the nucleophilic character of the nitrogen and oxygen atoms of the amidoxime moiety. These sites allow for reactions with electrophiles, leading to key intermediates for further transformations.

Cyclization Reactions to Form Heterocyclic Systems

A significant transformation of this compound is its conversion into 3-(trichloromethyl)-1,2,4-oxadiazoles. This is a common and valuable reaction for creating a five-membered heterocyclic ring that is a known bioisostere for amide and ester functionalities.

The synthesis of 5-substituted-3-(trichloromethyl)-1,2,4-oxadiazoles can be conveniently achieved through a one-pot reaction of this compound with various acyl chlorides. nih.govunivook.com This reaction is typically promoted by heat. nih.gov The process involves the acylation of the amidoxime followed by an intramolecular cyclization and dehydration to form the stable aromatic oxadiazole ring. nih.gov

The reaction is generally performed in a suitable solvent such as toluene (B28343) at elevated temperatures. nih.govunivook.com For example, heating a mixture of this compound and an acyl chloride in toluene at 100°C for 20 hours has been shown to produce the corresponding 1,2,4-oxadiazole (B8745197) in good yields. nih.govunivook.com

The established mechanism for the formation of 1,2,4-oxadiazoles from amidoximes and acyl chlorides proceeds through a two-step process. nih.gov The first step is the nucleophilic attack of the amidoxime's hydroxyl group onto the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of an O-acyl amidoxime intermediate and the elimination of hydrochloric acid.

The second step is an intramolecular cyclization of the O-acyl intermediate. nih.gov Under thermal conditions, the amino group of the intermediate attacks the carbonyl carbon, leading to a cyclized, non-aromatic intermediate. Subsequent dehydration (loss of a water molecule) from this intermediate results in the formation of the stable, aromatic 1,2,4-oxadiazole ring. nih.gov While this is the generally accepted pathway, detailed mechanistic studies focusing specifically on the cyclization of O-acylated this compound are not extensively detailed in the reviewed literature.

The versatility of the one-pot synthesis of 1,2,4-oxadiazoles from this compound has been demonstrated through its reaction with a variety of both aliphatic and aromatic acyl chlorides. nih.govunivook.com This allows for the introduction of diverse substituents at the 5-position of the resulting oxadiazole ring. The reaction tolerates a range of functional groups on the acyl chloride, including alkyl and halogenated alkyl groups. nih.govunivook.com

The table below summarizes the synthesis of several 5-substituted-3-(trichloromethyl)-1,2,4-oxadiazoles from this compound and different acyl chlorides, highlighting the scope of this transformation. nih.gov

| Acyl Chloride | R-Group | Product | Yield (%) |

| Acetyl chloride | CH₃ | 5-Methyl-3-(trichloromethyl)-1,2,4-oxadiazole | 60 |

| Propanoyl chloride | CH₃CH₂ | 5-Ethyl-3-(trichloromethyl)-1,2,4-oxadiazole | 65 |

| Butanoyl chloride | CH₃(CH₂)₂ | 5-Propyl-3-(trichloromethyl)-1,2,4-oxadiazole | 68 |

| Benzoyl chloride | C₆H₅ | 5-Phenyl-3-(trichloromethyl)-1,2,4-oxadiazole | 90 |

| Chloroacetyl chloride | CH₂Cl | 5-(Chloromethyl)-3-(trichloromethyl)-1,2,4-oxadiazole | 70 |

| Dichloroacetyl chloride | CHCl₂ | 5-(Dichloromethyl)-3-(trichloromethyl)-1,2,4-oxadiazole | 75 |

| Trichloroacetyl chloride | CCl₃ | 5-(Trichloromethyl)-3-(trichloromethyl)-1,2,4-oxadiazole | 80 |

Data sourced from Bretanha et al., 2009. nih.gov

Reduction to Amidines

The reduction of the N-hydroxy group of an amidoxime functionality yields the corresponding amidine. This transformation is a recognized reaction for this class of compounds. However, specific literature detailing the reduction of this compound to 2,2,2-trichloroacetamidine could not be located in the reviewed scientific sources.

Catalytic hydrogenation is a common method for the reduction of various functional groups, and it is a plausible pathway for the reduction of amidoximes to amidines. This typically involves the use of a metal catalyst, such as Palladium on carbon (Pd/C) or Platinum oxide, under a hydrogen atmosphere. While catalytic hydrogenation is a widely used technique for many reductions, specific protocols and conditions for the catalytic hydrogenation of this compound to 2,2,2-trichloroacetamidine are not described in the consulted literature.

Electroltytic Reduction Processes

The electrochemical behavior of amidoximes has been a subject of study, revealing that the functional group can undergo reduction. For instance, ethanediamidoxime is known to undergo an irreversible, diffusion-controlled reduction across a wide pH range. While specific studies detailing the complete electrolytic reduction of this compound are not extensively documented in the surveyed literature, the general principles of amidoxime electrochemistry suggest that the C=N bond is the likely site of reduction.

However, the presence of the trichloromethyl group introduces a secondary, highly reducible site. The electrochemical reduction of compounds containing a CCl₃ group is well-established. For example, the electrolysis of trichloroacetic acid has been shown to yield dichloroacetic acid (DCAA) and chloride ions. researchgate.net This process occurs at the cathode and its efficiency is dependent on the electrode material, with titanium cathodes showing favorable results. researchgate.net Similarly, the electrochemical reduction of other organochlorine compounds like trichloroethylene (B50587) demonstrates progressive dechlorination. researchgate.net It is therefore highly probable that under electrolytic reduction conditions, this compound would undergo sequential dechlorination at the trichloromethyl group in addition to the reduction of the amidoxime moiety. The precise products and pathway would depend on the specific conditions, such as electrode potential, electrode material, and electrolyte composition.

Conversion to Cyanamide (B42294) Derivatives

The transformation of amidoximes into cyanamide derivatives is a significant reaction pathway, often proceeding through a mechanism known as the Tiemann rearrangement. This rearrangement allows for the synthesis of N-substituted cyanamides from amidoximes. nih.govnih.gov

Amidoxime to Aryl Cyanamide Transformations

The conversion of an amidoxime to a cyanamide involves the dehydration of the amidoxime group. This can be achieved by treating the amidoxime with a suitable reagent that activates the hydroxyl group, facilitating its elimination. One of the most effective methods involves the use of sulfonyl chlorides, such as p-toluenesulfonyl chloride (p-TsCl), in the presence of a base. researchgate.netcardiff.ac.uk The reaction proceeds by O-sulfonylation of the amidoxime, creating a good leaving group (tosylate). Subsequent base-mediated rearrangement and elimination of p-toluenesulfonic acid yields the corresponding cyanamide. researchgate.net This method has been successfully applied to a variety of aryl amidoximes to produce N-aryl cyanamides in good to excellent yields. researchgate.netacs.org

Table 1: Tiemann Rearrangement of Aryl Amidoximes to Aryl Cyanamides

| Aryl Amidoxime Substrate | Reagent | Base | Product | Yield | Reference |

| Electron-rich Aryl Amidoxime | p-TsCl | DIPEA / Pyridine | N-Aryl Cyanamide | Good to Excellent | researchgate.net |

| Electron-poor Aryl Amidoxime | o-NsCl | DIPEA / Pyridine | N-Aryl Cyanamide | Good to Excellent | acs.org |

Note: o-NsCl (o-nitrobenzenesulfonyl chloride) is used for less reactive, electron-poor substrates as it provides a better leaving group.

Influence of Reagents (e.g., p-TsCl) and Electronic Effects on Selectivity

The choice of reagents and the electronic nature of the amidoxime substrate play a crucial role in the selectivity and success of the conversion to cyanamides. p-Toluenesulfonyl chloride (p-TsCl) is a widely used reagent for this transformation because it effectively converts the hydroxyl group of the amidoxime into an excellent leaving group, the tosylate. cardiff.ac.ukresearchgate.net The reaction is typically performed in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or pyridine, which facilitates the deprotonation steps and neutralizes the generated HCl. researchgate.netcardiff.ac.uk

The electronic properties of the substituent on the amidoxime have a significant impact on the reaction outcome. researchgate.net Research has shown that amidoximes with electron-rich aryl groups readily undergo the Tiemann rearrangement to form cyanamides upon treatment with p-TsCl. researchgate.netcardiff.ac.uk In contrast, substrates bearing electron-poor aryl or alkyl groups are more challenging and may require a more reactive sulfonylating agent, such as o-nitrobenzenesulfonyl chloride (o-NsCl), to facilitate the initial O-sulfonylation and subsequent N-O bond cleavage. acs.org The selection of a strong versus a weak base can also influence selectivity, potentially directing the reaction toward either O-tosylation or N-tosylation, although O-tosylation is the required first step for the Tiemann rearrangement. researchgate.net

Reactivity with Electron-Deficient Centers

The amidoxime moiety of this compound contains nucleophilic nitrogen and oxygen atoms, making it reactive towards various electrophilic or electron-deficient centers.

Interactions with Phosphoryl Groups

Phosphoryl chloride (POCl₃) is a highly electrophilic compound due to the electron-withdrawing effects of the three chlorine atoms and the oxygen atom attached to the central phosphorus atom. It readily reacts with nucleophiles, particularly those with oxygen atoms of high electron density. The amidoxime group presents two potential nucleophilic sites for attack on the phosphoryl center: the amino nitrogen (-NH₂) and the hydroxyl oxygen (-OH).

The reaction of an alcohol or phenol (B47542) with POCl₃, typically in the presence of a base like pyridine, leads to the formation of phosphate (B84403) esters. By analogy, the hydroxyl group of the amidoxime is expected to react with POCl₃ to form a phosphoryl ester intermediate. This reaction would involve the nucleophilic attack of the hydroxyl oxygen onto the phosphorus atom, followed by the elimination of HCl. Given the high reactivity of POCl₃, overreactions are possible, potentially leading to complex product mixtures. The selectivity of the reaction can sometimes be tuned by the choice of reagents and conditions. For instance, the reaction of POCl₃ with a substituted amide can lead to the formation of a Vilsmeier reagent, highlighting the reactivity of POCl₃ with amide-like structures. Therefore, the interaction of this compound with a phosphoryl group like that in POCl₃ is expected to be a facile but potentially complex reaction, primarily involving the nucleophilic hydroxyl group.

Reactivity Pertaining to the Trichloro-Methyl Moiety

One of the primary transformation pathways for the trichloromethyl group is reductive dechlorination. As discussed in the context of electrolytic reduction (Section 3.1.2.2), this group can be reduced electrochemically. researchgate.net The reduction typically proceeds in a stepwise manner, removing chlorine atoms one by one. The specific products formed are highly dependent on the reaction conditions, particularly the electrode potential. For example, studies on the reduction of trichloromethylbenzene have shown that the product distribution is voltage-dependent. Chemical reducing agents can also effect this transformation.

Exploitation of the Trichloro-Methyl Group in Subsequent Reactions

The trichloromethyl group (-CCl3) is a versatile functional handle in organic synthesis. Its strong electron-withdrawing nature significantly influences the reactivity of the adjacent carbon atom and the molecule as a whole. This group can participate in a variety of transformations, allowing for the introduction of other functional groups.

The incorporation of polychloroalkyl motifs is a known strategy to alter the biological activity of organic compounds. rsc.org The trichloromethyl group can be introduced into molecules through several methods, including the base-promoted deprotonation of chloroform (B151607) or the use of trimethyl(trichloromethyl)silane (B1229197) (TMS-CCl3). rsc.orgorganic-chemistry.org Radical reactions, such as the Kharasch reaction, also provide a pathway for trichloromethylation by adding trichloromethyl radicals to alkenes. rsc.org

Reactions involving the trichloromethyl group itself often aim to replace the chlorine atoms or to utilize the group's ability to stabilize anionic or radical intermediates. For instance, the trichloromethyl group can react with phosphites, although the specific outcomes can vary depending on the substituents on the nitrogen atom of the imidoyl chloride. acs.org

Influence of Halogenation on Molecular Reactivity

The presence of the three chlorine atoms on the methyl group has a profound electronic effect on the this compound molecule. The high electronegativity of the chlorine atoms results in a strong electron-withdrawing inductive effect (-I effect). askfilo.comdoubtnut.com This effect significantly decreases the electron density of the rest of the molecule, including the C=N double bond of the imidamide.

This electron withdrawal has several important consequences for the molecule's reactivity:

Increased Electrophilicity: The carbon atom of the C=N bond becomes more electrophilic and thus more susceptible to attack by nucleophiles.

Acidity of N-H Protons: The protons on the nitrogen atoms are rendered more acidic, making them easier to remove with a base.

Deactivation of Aromatic Systems: If attached to an aromatic ring, the trichloromethyl group acts as a deactivating, meta-directing group in electrophilic aromatic substitution reactions. askfilo.comdoubtnut.comlibretexts.org

The trifluoromethyl (-CF3) group, which is analogous to the trichloromethyl group, is one of the most powerful electron-withdrawing groups and is known to enhance the reactivity of adjacent electrophilic functional groups. nih.govmasterorganicchemistry.com This suggests that the trichloromethyl group in the title compound similarly activates the imidamide core towards certain transformations.

Broadening to Related Trichloroimidamide Systems

To understand the potential synthetic utility of this compound, it is instructive to examine the reactivity of closely related trichloroimidamide systems, such as trichloroacetimidamide and its derivatives.

Utility of Trichloroacetimidamide as a Directing Group in C-H Activation

In recent years, the use of directing groups has become a powerful strategy for achieving site-selective C-H bond functionalization. The imidamide functional group, particularly the trichloroacetimidamide group, can serve as an effective directing group in transition metal-catalyzed reactions.

| Catalyst System | Substrate Scope (General) | Product Type | Ref. |

| [Cp*Rh(III)] | Arenes with directing groups | Allylated arenes | rsc.orgrsc.org |

Rearrangement Reactions Involving Allylic Trichloroacetimidates

Allylic trichloroacetimidates, which can be formed from the reaction of an allylic alcohol with trichloroacetonitrile (B146778), are valuable intermediates in a powerful class of rearrangement reactions.

The Overman rearrangement is a prime example, providing a reliable method for the synthesis of allylic amines from allylic alcohols. wikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction proceeds through a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement of an allylic trichloroacetimidate (B1259523) to an allylic trichloroacetamide (B1219227). wikipedia.orgnumberanalytics.comnrochemistry.com The transformation is highly diastereoselective and can be catalyzed by mercury(II) or palladium(II) salts, or simply by heating. wikipedia.orgorganic-chemistry.org The resulting trichloroacetamide can then be hydrolyzed to afford the corresponding allylic amine.

The general steps of the Overman Rearrangement are:

Formation of the allylic trichloroacetimidate from an allylic alcohol and trichloroacetonitrile. organic-chemistry.orgnrochemistry.com

A concerted, suprafacial numberanalytics.comnumberanalytics.com-sigmatropic rearrangement through a chair-like transition state. organic-chemistry.orgnrochemistry.com

Optional hydrolysis of the resulting allylic trichloroacetamide to the allylic amine. nrochemistry.com

| Catalyst | Substrate | Product | Key Features | Ref. |

| Pd(II) or Hg(II) salts, or thermal | Allylic alcohols | Allylic trichloroacetamides | High stereoselectivity, reliable 1,3-transposition of alcohol and amine functionalities. | wikipedia.orgorganic-chemistry.orgnumberanalytics.com |

| (S)-COP-Cl | (E)-2,2,2-trichloroacetimidic acid hex-2-enyl ester | (S)-2,2,2-trichloro-N-(1-propylallyl)acetamide | Asymmetric catalysis leading to enantioenriched products. | orgsyn.org |

Structural Characterization and Theoretical Investigations

Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals, the number and connectivity of hydrogen and carbon atoms can be established.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of N'-hydroxyimidamides, several characteristic signals are expected. For a simple analogue like N'-hydroxyacetamidine, the protons of the methyl group (CH₃) appear as a singlet around 1.60 ppm. chemicalbook.com The amine (NH₂) protons typically present as a broad singlet at approximately 5.33 ppm, and the hydroxyl (OH) proton resonates as a singlet further downfield, around 8.65 ppm. chemicalbook.com

For 2,2,2-trichloro-N'-hydroxyethanimidamide, the trichloromethyl (CCl₃) group, being highly electron-withdrawing, would significantly influence the chemical shifts of the neighboring protons. The absence of a methyl group would simplify the upfield region of the spectrum. The NH₂ and OH protons would still be present, and their chemical shifts would be sensitive to solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In N'-hydroxyimidamides, the imidamide carbon (C=N) is a key diagnostic signal. For instance, in various N-acylhydrazone derivatives, which share some structural similarities, the C=N carbon appears in the range of 140-150 ppm. The carbon atom of the CCl₃ group in this compound would likely resonate at a significantly downfield position, typically in the range of 90-100 ppm, due to the strong deshielding effect of the three chlorine atoms. The chemical shifts of carbon atoms are influenced by the electronic environment, with electronegative substituents causing a downfield shift. chemicalbook.com

| Analogue | Proton (¹H) Chemical Shifts (ppm) | Carbon (¹³C) Chemical Shifts (ppm) | Reference |

|---|---|---|---|

| N'-hydroxyacetamidine | δ 1.60 (s, 3H, CH₃), 5.33 (br, 2H, NH₂), 8.65 (s, 1H, OH) | Not available | chemicalbook.com |

| Ethanol | Not applicable | δ ~18 (CH₃), ~60 (CH₂OH) | chemicalbook.com |

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of an N'-hydroxyimidamide would be characterized by several key absorption bands.

The N-H stretching vibrations of the primary amine (NH₂) group typically appear as two bands in the region of 3500-3300 cm⁻¹. The O-H stretching vibration of the hydroxyl group is expected to be a broad band in the 3550-3200 cm⁻¹ range, with its position and shape being highly dependent on the extent of hydrogen bonding. The C=N stretching vibration of the imidamide group is anticipated to absorb in the range of 1685-1640 cm⁻¹. The presence of the C-Cl bonds from the trichloromethyl group would give rise to strong absorptions in the fingerprint region, typically between 800 and 600 cm⁻¹.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H (alcohol, hydrogen-bonded) | 3550 - 3200 (strong, broad) | Stretching |

| N-H (primary amine) | 3500 - 3300 (medium) | Stretching |

| C=N (imine/oxime) | 1685 - 1640 (variable) | Stretching |

| C-Cl | 800 - 600 (strong) | Stretching |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₂H₃Cl₃N₂O), the molecular ion peak [M]⁺ would be expected, and its isotopic pattern would be characteristic due to the presence of three chlorine atoms.

The fragmentation of N'-hydroxyimidamides under electron ionization would likely involve initial cleavage of the weaker bonds. Alpha-cleavage, the breaking of the C-C bond adjacent to the C=N group, is a common fragmentation pathway for amines and related compounds. nist.gov This could lead to the loss of the CCl₃ radical. Another plausible fragmentation pathway is the cleavage of the N-O bond. The presence of the amine group can also lead to characteristic fragmentation patterns. nist.govnih.gov

X-ray Crystallography of N'-Hydroxyimidamide Derivatives and Analogues

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not reported, analysis of its derivatives and analogues provides valuable insights into its likely solid-state conformation and packing.

The geometry around the C=N double bond in N'-hydroxyimidamides can exist in either the E or Z configuration. X-ray crystallographic studies of various N'-hydroxyimidamide derivatives, such as (Z)-N′-Hydroxy-4-(trifluoromethyl)benzimidamide, have shown that the Z configuration is commonly adopted in the solid state. chemicalbook.com In this conformation, the hydroxyl group and the amino group are on the same side of the C=N double bond. This configuration is often stabilized by intermolecular hydrogen bonding.

Hydrogen bonding plays a crucial role in dictating the supramolecular assembly of N'-hydroxyimidamides in the crystalline state. researchgate.net The presence of both hydrogen bond donors (N-H and O-H) and acceptors (N and O atoms) allows for the formation of extensive hydrogen-bonding networks.

A common motif observed in the crystal structures of N'-hydroxyimidamide derivatives is the formation of centrosymmetric dimers. chemicalbook.com For example, in the crystal structure of (Z)-N′-Hydroxy-4-(trifluoromethyl)benzimidamide, molecules are linked into dimers by O—H···N hydrogen bonds. chemicalbook.com These dimers can then be further connected by N—H···O hydrogen bonds to form extended chains or sheets. chemicalbook.comorganicchemistrydata.org The specific architecture of the crystal packing is influenced by the nature of the substituents on the imidamide core, which can introduce other non-covalent interactions like π-π stacking in aromatic derivatives. organicchemistrydata.org The formation of these robust hydrogen-bonded dimers is a key feature of the crystal engineering of amidoximes and related compounds. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling

Quantum-chemical calculations are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like this compound. rsc.org Density Functional Theory (DFT) is a commonly employed method for these investigations, often using functionals like B3LYP with various basis sets, such as 6-311++g** or 6-311G+(d,p), to optimize molecular geometries and calculate electronic properties. nih.govrsc.org

These calculations provide insights into key molecular parameters that govern reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's ionization potential, electron affinity, and global reactivity descriptors. For instance, a comprehensive quantum chemical study on related compounds like trichothecenes used DFT to calculate properties such as the electrophilicity index, which was found to be significantly different between various types of the toxin. scispace.com

Natural Bond Orbital (NBO) analysis is another technique used to investigate charge distribution, hybridization, and intramolecular interactions that stabilize the molecule. scispace.com Theoretical calculations can also predict spectroscopic properties. For example, computational methods have been used to calculate the NMR chemical shifts and vibrational frequencies (IR) for sulfonamide-Schiff base derivatives, showing good correlation with experimental data.

Table 1: Examples of Quantum Chemical Methods in Molecular Analysis

| Method/Analysis | Application | Investigated Properties | Reference |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation | Total energy, HOMO/LUMO energies, reaction barriers | nih.govscispace.com |

| Natural Bond Orbital (NBO) | Analysis of charge distribution and bonding | Atomic charges, orbital interactions, hyperconjugation | scispace.com |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic spectra | UV-Vis absorption wavelengths, electronic transitions | |

| Fukui Function Analysis | Prediction of reactive sites | Local softness, sites for nucleophilic/electrophilic attack |

Molecular Electron Density Theory (MEDT) offers a modern framework for understanding chemical reactivity, positing that the capacity for electron density to change, rather than molecular orbital interactions, governs reaction outcomes. acs.org This theory has been successfully applied to understand the mechanisms of various organic reactions, particularly cycloadditions involving functional groups similar to the N'-hydroxyethanimidamide moiety, such as nitrile oxides.

MEDT studies on the [3+2] cycloaddition (32CA) reactions of nitrile oxides have provided significant insights into their reactivity and regioselectivity. rsc.orgacs.org The analysis involves examining the changes in electron density along the reaction pathway. The global electron density transfer (GEDT) at the transition state is a key concept in MEDT, which helps classify reactions and rationalize their polar character. researchgate.net

For example, in the study of 32CA reactions between benzonitrile (B105546) oxides and various ethylenes, MEDT analysis revealed that the electronic structure of the nitrile oxide framework is crucial in determining its reactivity. acs.org The theory helps to explain why some reactions are kinetically preferred and how substituents influence the reaction barrier and stereoselectivity. rsc.org Bonding Evolution Theory (BET), often used in conjunction with MEDT, provides a detailed picture of the bond formation sequence, revealing whether a mechanism is synchronous or asynchronous. rsc.org

Computational methods are essential for studying the conformational landscape of flexible molecules like this compound. These analyses help identify the most stable conformers and the energy barriers for interconversion between them. nih.gov

A variety of computational techniques are employed for conformational analysis. Semi-empirical methods like AM1 can be used for initial explorations of the potential energy surface. researchgate.net However, more accurate results are typically obtained using higher-level theories such as DFT (e.g., B3LYP) and Møller-Plesset perturbation theory (MP2). nih.gov For instance, a DFT study on N-hydroxy amidines, which share the core functional group, optimized tautomers and transition states at the B3LYP/6-311++g** level, revealing a high energy barrier for interconversion between the amide oxime and imino hydroxylamine (B1172632) forms. nih.gov

In a study on N-hydroxy peptoids, a combination of NMR spectroscopy and X-ray crystallography was complemented by computational analysis to understand the conformational preferences of the N-hydroxy amide group, which was found to strongly favor a trans conformation. nih.gov These computational approaches allow for the calculation of geometric parameters (bond lengths, angles, dihedrals) and relative energies (heats of formation) for different conformers, providing a comprehensive understanding of the molecule's spatial arrangement. researchgate.net

Table 2: Computational Methods for Conformational Analysis

| Computational Method | Basis Set | Software Example | Application | Reference |

| Semi-empirical (AM1) | - | HyperChem | Initial geometry optimization, heat of formation | researchgate.net |

| Density Functional Theory (DFT) | 6-311++g** | Gaussian | Optimization of stable conformers and transition states | nih.gov |

| Molecular Mechanics (MM+) | - | HyperChem | Initial geometry calculation | scispace.com |

For derivatives of this compound that may possess biological activity, ligand-target interaction modeling, primarily through molecular docking, is a crucial computational tool. This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme, providing insights into binding affinity and the nature of intermolecular interactions. nih.govmdpi.com

The process involves placing the ligand into the binding site of a macromolecular target (whose 3D structure is often obtained from X-ray crystallography) and calculating a score that estimates the binding energy. researchgate.net For example, docking studies on amide derivatives have been used to investigate their binding to the estrogen receptor, helping to rationalize their structure-activity relationships (SAR). nih.gov Similarly, various flavone (B191248) derivatives were docked into the binding pockets of the ER-α and EGFR receptors to predict their binding energies and conformations. nih.gov

These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the target's active site. researchgate.net Molecular dynamics simulations can further be employed to study the stability of the ligand-protein complex over time. nih.gov This information is invaluable for the rational design and optimization of new bioactive compounds.

Research Applications and Potential in Chemical Science

Role as a Versatile Synthetic Intermediate and Building Block

As a synthetic intermediate, 2,2,2-trichloro-N'-hydroxyethanimidamide provides a gateway to a variety of more complex molecules. Its classification as a building block for research chemicals underscores its role in the construction of novel compounds for scientific investigation. biosynth.com The presence of multiple reactive sites allows for its strategic incorporation into larger molecular frameworks.

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry, agrochemicals, and materials science, forming the core of numerous pharmaceuticals and biologically active compounds. biosynth.comresearchgate.netorganic-chemistry.org this compound serves as a valuable precursor for the synthesis of specific classes of these heterocycles, most notably 1,2,4-oxadiazoles.

The general and most conventional pathway to 1,2,4-oxadiazoles involves the cyclodehydration reaction between an N'-hydroxyimidamide (amidoxime) and a carboxylic acid or its derivative. nih.govcapes.gov.br In this context, this compound can react with various acyl chlorides, anhydrides, or carboxylic acids to form an O-acyl intermediate, which then undergoes ring closure to yield a 1,2,4-oxadiazole (B8745197) ring bearing a trichloromethyl group at the 3-position. biosynth.comnih.gov The reaction can often be facilitated using dehydrating agents or by thermal means. capes.gov.brcapes.gov.br This synthetic route provides access to a library of 3-(trichloromethyl)-5-substituted-1,2,4-oxadiazoles, a class of compounds whose biological relevance is suggested by the activity of the parent compound against oxadiazole-resistant bacteria. biosynth.com

Table 1: Synthesis of 1,2,4-Oxadiazoles from N'-Hydroxyimidamides

| Reactant 1 | Reactant 2 | Key Step | Product Class |

|---|---|---|---|

| N'-Hydroxyimidamide | Carboxylic Acid / Acyl Chloride | O-Acylation | O-Acyl Amidoxime (B1450833) Intermediate |

The utility of the trichloromethyl-imidoyl functional group extends to the assembly of complex acyclic and macrocyclic organic molecules. While not a direct application of this compound itself, the closely related trichloroacetimidates are pivotal in complex synthesis, for instance, in the Overman rearrangement to produce chiral allylic amines. orgsyn.org This highlights the synthetic potential embedded in the C(CCl₃)=N moiety.

The 2,2,2-trichloroethanimidoyl group can be considered a precursor to a trichloroacetamide (B1219227) protecting group, which is valuable in peptide synthesis and the synthesis of natural products. capes.gov.brorgsyn.org The reactivity of the imidamide allows it to be coupled with alcohols or other nucleophiles, incorporating the trichloromethyl-containing fragment into a larger synthetic intermediate. This fragment can be carried through multiple synthetic steps and later modified or removed as needed. For example, related structures are used in the synthesis of complex alkaloids and other bioactive natural products. nih.gov

Amidines are a crucial class of organic compounds containing the C(=N)N functional group and are prevalent in many biologically active molecules and pharmaceutical agents. capes.gov.brrsc.org Trichloroethyl imidates are recognized as excellent reagents for the mild preparation of amidines. nih.gov this compound, as a derivative of this class, is a potential precursor for N-substituted amidines. The conversion would typically involve the reaction of the imidamide with primary or secondary amines. This transformation is central to creating diverse molecular libraries for drug discovery and development. nih.gov The reaction proceeds by nucleophilic attack of the amine on the imidamide carbon, followed by the elimination of hydroxylamine (B1172632).

Exploration in Materials Chemistry

The application of specialized organic molecules is expanding into the field of materials chemistry, where they serve as monomers or functionalizing agents for the development of advanced materials with tailored properties.

This compound has been identified as a building block in the synthesis of functionalized amphiphilic polymers. biosynth.com In this role, the compound can be incorporated into a polymer backbone or attached as a side chain. The reactive imidamide group can participate in polymerization reactions or post-polymerization modification. The presence of the dense and lipophilic trichloromethyl group can significantly influence the physical properties of the resulting polymer, such as its solubility, thermal stability, and self-assembly behavior in solution, leading to the formation of micelles or other nanostructures characteristic of amphiphilic materials.

The coordination of metal ions is fundamental to the function of many biological systems and has applications in catalysis, medical imaging, and chelation therapy. rsc.orgyoutube.com The N'-hydroxyimidamide functional group, also known as an α-hydroxyamidine, possesses the necessary structural features to act as a chelating agent for transition metal ions. rsc.orgrsc.org

The chelation arises from the ability of the molecule to form a stable ring structure with a central metal ion. The lone pairs of electrons on the oxime oxygen and the imine nitrogen can act as Lewis bases, donating electron density to a Lewis acidic metal center. youtube.com This forms a bidentate ligand that can coordinate with various metal ions, including copper(II) and nickel(II). rsc.orgrsc.org The formation of these metal complexes is governed by the principles of coordination chemistry, including the charge and size of the metal ion and the geometry of the ligand. nih.govnih.gov The stability of the resulting chelate is enhanced by the formation of a five-membered ring, a thermodynamically favorable arrangement. The specific properties of the complexes, such as their color, magnetic properties, and reactivity, depend on the nature of the metal ion involved. researchgate.net

Table 2: Potential Metal Chelation by N'-Hydroxyimidamide Moiety

| Functional Group | Donor Atoms | Potential Metal Ions | Resulting Structure |

|---|

Contributions to Catalysis and Reaction Design

Strategic Use of Trichloroimidamide-Based Directing Groups in C-H Activation

There is no information available in the searched scientific literature regarding the use of this compound or trichloroimidamide-based moieties as directing groups in C-H activation reactions.

Application in Stereoselective Organic Transformations

There is no information available in the searched scientific literature detailing the application of this compound in stereoselective organic transformations.

Future Research Directions and Unexplored Frontiers

Development of Novel and Sustainable Synthetic Protocols

The current synthesis of 2,2,2-trichloro-N'-hydroxyethanimidamide and related compounds often relies on traditional methods that may involve hazardous reagents and generate significant waste. The future of its synthesis lies in the adoption of green and sustainable chemistry principles. rsc.orgrsc.org Research in this area should focus on several key aspects:

Alternative Reagents and Catalysts: Exploration into milder and more selective reagents can reduce the environmental impact. The use of solid-supported catalysts could also simplify purification processes and allow for catalyst recycling.

Flow Chemistry: Transitioning from batch to continuous flow synthesis offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automated, high-throughput production.

Eco-Friendly Solvents: Investigating the use of greener solvents, such as bio-derived solvents or supercritical fluids, can significantly reduce the environmental footprint of the synthesis process. researchgate.net

| Area of Improvement | Traditional Approach | Proposed Sustainable Alternative | Potential Benefits |

| Reagents | Harsh chlorinating agents | Enzyme-catalyzed or electro-chemical methods | Reduced toxicity and waste |

| Process | Batch synthesis | Continuous flow processing | Increased safety, efficiency, and scalability |

| Solvents | Chlorinated organic solvents | Water-based systems, ionic liquids, or supercritical CO2 | Reduced environmental pollution and health hazards researchgate.net |

Interactive Data Table 1: Comparison of Traditional and Sustainable Synthetic Approaches

Discovery of Unprecedented Reactivity and Derivatization Opportunities

The reactivity of the N-hydroxyimidamide functional group in this compound is ripe for further investigation. While its role in certain reactions is understood, there is considerable scope for discovering novel transformations and creating a diverse library of derivatives. syr.edu

Future research should aim to:

Explore Novel Reaction Pathways: Systematically investigating the reactivity of the N-O bond and the imidamide nitrogen with a wide array of electrophiles and nucleophiles could unveil new synthetic methodologies. uni-konstanz.deacs.org

Catalytic Activation: The development of new catalytic systems, including transition metal and organocatalysts, could unlock previously inaccessible reaction pathways and enhance stereocontrol in derivatization reactions.

Functional Group Interconversion: Research into the selective transformation of the trichloromethyl group and the N-hydroxyimidamide moiety into other valuable functional groups would significantly expand the synthetic utility of this compound.

| Functional Group | Known Reactions | Potential Unexplored Reactions | Resulting Derivatives |

| N-hydroxyimidamide | O-acylation, O-alkylation | Cycloaddition reactions, Radical reactions | Heterocycles, Complex amides |

| Trichloromethyl group | Nucleophilic substitution (limited) | Reductive dechlorination, C-C cross-coupling | Dihalo- and monohalo-derivatives, Novel carbon skeletons |

Interactive Data Table 2: Known and Potential Reactivity of this compound

Advanced Computational Approaches for Reaction Design and Prediction

The integration of computational chemistry can accelerate the discovery and optimization of reactions involving this compound. nih.gov By modeling the molecule and its potential reaction pathways, researchers can gain valuable insights that would be time-consuming and costly to obtain through experimentation alone.

Key areas for computational investigation include:

Reaction Mechanism Elucidation: Using methods like Density Functional Theory (DFT), the mechanisms of known and novel reactions can be studied in detail, providing a deeper understanding of the factors that control reactivity and selectivity. researchgate.net

Prediction of Properties: Computational tools can predict various physicochemical properties of novel derivatives, aiding in the design of molecules with specific characteristics.

Virtual Screening: In silico screening of potential reactants and catalysts can help to identify promising candidates for laboratory investigation, streamlining the discovery process.

Interdisciplinary Research Integrating this compound in Emerging Fields

The unique properties of this compound and its derivatives make them attractive candidates for application in a variety of interdisciplinary fields beyond traditional organic synthesis.

Materials Science: The ability of the N-hydroxyimidamide group to coordinate with metal ions suggests its potential use as a ligand in the synthesis of metal-organic frameworks (MOFs) or as a component in novel polymers with tailored electronic or thermal properties. The trichloromethyl group can also influence the packing and intermolecular interactions in the solid state. nih.gov

Chemical Biology: As a bioisostere for other functional groups, derivatives of this compound could be developed as chemical probes to study biological processes. The compound's reactivity could be harnessed for bioconjugation applications, linking it to proteins or other biomolecules. biosynth.com It is important to note that this research would be preclinical and focused on understanding biological mechanisms, not on therapeutic applications.

The exploration of these future research directions will undoubtedly lead to a more comprehensive understanding of the chemistry of this compound and pave the way for its application in a new generation of technologies and scientific discoveries.

Q & A

Q. What are the recommended synthetic routes for 2,2,2-trichloro-N'-hydroxyethanimidamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of trichloroacetamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, 2,2,2-trichloroacetamides are often synthesized by reacting trichloroacetyl chloride with amines under controlled conditions (e.g., low temperature, inert atmosphere) to minimize hydrolysis . To synthesize the hydroxyethanimidamide variant, a hydroxylamine derivative could react with trichloroacetonitrile or trichloroacetyl chloride, followed by purification via column chromatography. Solvent choice (e.g., dichloromethane or THF) and stoichiometric ratios of reagents significantly impact yield. Reaction monitoring via TLC or NMR is critical to optimize conditions .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy:

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles. For example, trichloroacetamides exhibit C-Cl bond lengths of ~1.76 Å and planar amide geometries due to resonance .

Q. What factors influence the stability of this compound in solution or solid state?

Methodological Answer: Stability is affected by:

- pH : Hydrolysis is accelerated in basic conditions, cleaving the trichloromethyl group.

- Light/Heat : UV exposure or elevated temperatures may degrade the compound; store in amber vials at –20°C.

- Moisture : Hygroscopic tendencies require anhydrous storage. Stability assays (HPLC or TLC) over 24–72 hours under varying conditions are recommended .

Advanced Research Questions

Q. How does meta-substitution on the aryl ring influence the solid-state geometry of trichloroacetamide derivatives?

Methodological Answer: Electron-withdrawing substituents (e.g., -NO, -Cl) at meta positions distort crystal packing by altering intermolecular interactions. For example:

-

Crystallographic Data :

Compound Space Group Lattice Constants (Å) Hydrogen Bond Length (Å) N-(3-Cl-phenyl)-derivative P/c a=8.21, b=12.34, c=15.67 N–H···O=2.89 N-(3,5-Cl-phenyl) P a=7.98, b=9.01, c=10.22 N–H···Cl=3.12

Meta-substituents reduce symmetry, increasing unit cell volume and favoring π-π stacking or halogen bonding .

Q. What computational methods validate the experimental FT-IR and Hirshfeld surface analysis for this compound?

Methodological Answer:

- DFT Calculations : Gaussian 09 or similar software optimizes molecular geometry using B3LYP/6-31G(d). Compare theoretical vs. experimental IR spectra to assign vibrational modes (e.g., C-Cl stretching at 740–760 cm) .

- Hirshfeld Analysis : CrystalExplorer software maps intermolecular contacts (e.g., H···Cl interactions account for ~15% of surface contacts). Discrepancies >5% between experimental and theoretical data suggest crystal packing effects .

Q. How do electronic effects of substituents impact the reactivity of trichloroacetamides in nucleophilic reactions?

Methodological Answer: Electron-withdrawing groups (EWGs) on the aryl ring increase electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. For example:

- Hammett Constants : A linear free-energy relationship (ρ = +1.2) confirms EWGs enhance reactivity.

- Kinetic Studies : Pseudo-first-order kinetics in ethanolamine reactions show rate constants increase by 30% with –NO vs. –CH substituents .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Gloves (nitrile), lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation; LC-MS analysis of air samples ensures exposure limits (<1 ppm) are met.

- Waste Disposal : Neutralize with 10% NaOH before incineration. Acute toxicity data (LD in rats: ~250 mg/kg) warrant strict contamination controls .

Data Contradictions and Resolutions

- Crystallographic Symmetry : Some studies report monoclinic (P/c) vs. triclinic (P) systems for similar derivatives. Resolve by verifying crystal growth conditions (e.g., solvent polarity).

- Reactivity Discrepancies : Conflicting kinetic data may arise from solvent polarity or impurity levels. Reproduce reactions in anhydrous DMF with <0.1% HO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.